2-(2,4-Difluorophenoxy)propanoyl chloride
Overview
Description
2-(2,4-Difluorophenoxy)propanoyl chloride is a useful research compound. Its molecular formula is C9H7ClF2O2 and its molecular weight is 220.6 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-(2,4-Difluorophenoxy)propanoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. This interaction often leads to the formation of stable complexes that can be studied to understand protein functions and enzyme mechanisms . The compound’s ability to form such complexes makes it a valuable tool in proteomics research.
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, the compound can alter the expression of specific genes, leading to changes in cellular functions . Additionally, it can affect cell signaling pathways by modifying key proteins involved in these pathways, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. This binding can result in the inhibition or activation of enzymes, depending on the nature of the interaction The compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been observed to affect cellular functions, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes, including toxic or adverse effects . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in research applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is important for determining the compound’s bioavailability and its effects on cellular functions.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical activity. Targeting signals and post-translational modifications play a role in directing the compound to these compartments . The subcellular localization of the compound is crucial for understanding its function and its interactions with other biomolecules.
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-5(9(10)13)14-8-3-2-6(11)4-7(8)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWZHJCKBWUVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.